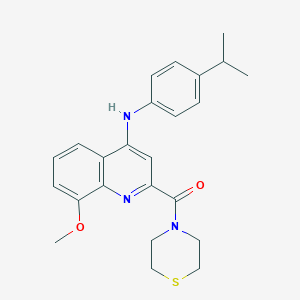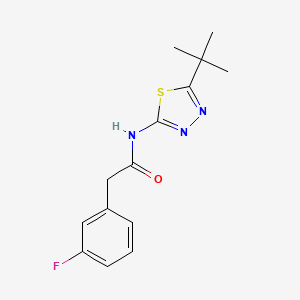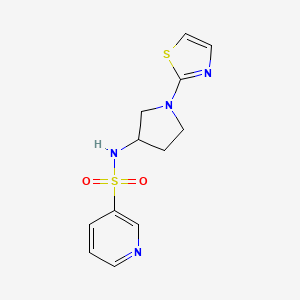
(4-((4-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-((4-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone is a complex organic molecule. It contains several functional groups, including an isopropylphenyl group, a quinolin group, a thiomorpholino group, and a methanone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, compounds with an isopropylphenyl group can be produced by the alkylation of phenol with propylene .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The isopropylphenyl group would likely contribute to the hydrophobic nature of the compound, while the quinolin and thiomorpholino groups could potentially participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the isopropylphenyl group could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isopropylphenyl group could contribute to the compound’s lipophilicity .
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis and Characterization
Recent research has focused on the synthesis and characterization of novel compounds for potential therapeutic and diagnostic applications. For example, a study detailed the synthesis of a new potential PET agent, HG-10-102-01, for imaging LRRK2 enzyme activity in Parkinson's disease. This compound and its precursor were synthesized through a multi-step process, demonstrating the compound's potential as a research tool in neurodegenerative disease studies (Wang et al., 2017).
Applications in Medical Imaging
The synthesized compounds have been explored for their utility in medical imaging, particularly in positron emission tomography (PET) for neurological conditions. The specific synthesis process of the tracer [11C]HG-10-102-01 from its precursor demonstrates the compound's high radiochemical yield and purity, making it a candidate for imaging applications in Parkinson's disease research (Wang et al., 2017).
Potential Antimicrobial and Antitumor Activities
Further studies have examined the synthesis and application of similar compounds for antimicrobial and antitumor activities. For instance, research on thiomorpholine derivatives has shown promising antimicrobial properties, suggesting the potential for developing new therapeutic agents (Kardile & Kalyane, 2010). Additionally, compounds like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone have been synthesized and shown distinct inhibition on the proliferation of various cancer cell lines, highlighting their potential in antitumor therapy (Tang & Fu, 2018).
Photophysical Properties for Fluorescence Applications
The compound's derivatives have also been studied for their photophysical properties, with applications in fluorescence-based analyses and labeling. For example, research on 6-methoxy-4-quinolone, an oxidation product related to the compound of interest, has revealed its strong fluorescence in a wide pH range, making it suitable for biomedical analysis (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
[8-methoxy-4-(4-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16(2)17-7-9-18(10-8-17)25-20-15-21(24(28)27-11-13-30-14-12-27)26-23-19(20)5-4-6-22(23)29-3/h4-10,15-16H,11-14H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPFEQFJYQTMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(Cyanomethyl)-2-[3-(pyridin-3-ylmethoxy)phenyl]acetamide](/img/structure/B2804660.png)

![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)

![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2804668.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2804673.png)

![Ethyl 2-[[2-[[5-[[(3,5-dimethoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)